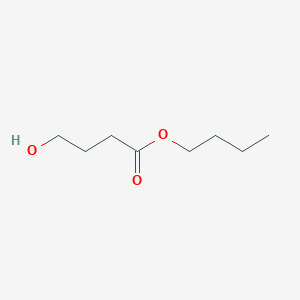

Butyl 4-hydroxybutanoate

Descripción general

Descripción

Butyl 4-hydroxybutanoate, also known as butyl 4-hydroxybutyrate, is an ester derived from butanoic acid and butanol. It is a colorless liquid with a pleasant odor and is used in various industrial and scientific applications. The compound’s molecular formula is C8H16O3, and it has a molecular weight of 160.21 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-Hydroxybutanoic acid+ButanolH2SO4Butyl 4-hydroxybutanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high yields and efficient production. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form butyl 4-oxobutanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to butyl 4-hydroxybutanol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Butyl 4-oxobutanoate.

Reduction: Butyl 4-hydroxybutanol.

Substitution: Various esters and alcohols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Butyl 4-hydroxybutanoate is used as a building block in organic synthesis. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is utilized in biochemical studies to investigate metabolic pathways involving butanoic acid derivatives. It is also used in the synthesis of biologically active molecules.

Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: The compound finds applications in the manufacture of fragrances, flavors, and plasticizers. Its pleasant odor makes it a valuable ingredient in perfumery .

Mecanismo De Acción

Butyl 4-hydroxybutanoate exerts its effects primarily through hydrolysis, where it is converted back to 4-hydroxybutanoic acid and butanol. This reaction is catalyzed by esterases in biological systems. The released 4-hydroxybutanoic acid can then participate in various metabolic pathways, including the synthesis of gamma-aminobutyric acid (GABA), a neurotransmitter involved in inhibitory signaling in the central nervous system .

Comparación Con Compuestos Similares

Ethyl 4-hydroxybutanoate: Similar ester with ethyl group instead of butyl.

Methyl 4-hydroxybutanoate: Similar ester with methyl group instead of butyl.

Butyl 3-hydroxybutanoate: Isomer with hydroxyl group on the third carbon.

Uniqueness: Butyl 4-hydroxybutanoate is unique due to its specific ester linkage and the position of the hydroxyl group. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry. Its longer butyl chain compared to ethyl and methyl esters provides different solubility and reactivity profiles .

Actividad Biológica

Butyl 4-hydroxybutanoate, also known as butyl 4-hydroxybutyrate, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and metabolic effects. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- CAS Number : 22020654

Antimicrobial Properties

Recent research has highlighted the ability of hydroxylated derivatives of butyrate, including this compound, to induce the expression of antimicrobial peptides (AMPs). A study conducted on murine bone marrow-derived macrophages demonstrated that these compounds can modulate AMP expression differentially, enhancing the innate immune response against bacterial infections. This mechanism operates independently of histone deacetylase inhibition, suggesting a novel pathway for increasing resistance to bacterial contamination in vivo .

Metabolism and Absorption

The metabolism of this compound has been investigated to understand its pharmacokinetics. In a study involving dermal absorption in rats, it was found that approximately 52% of a low dose (10 mg/kg) and 8% of a higher dose (100 mg/kg) were absorbed through the skin over a period of 72 hours. Urinary excretion was identified as the primary route for elimination . The compound is rapidly hydrolyzed in the liver, with metabolites such as p-hydroxybutyric acid (PHBA) being produced, which are considered non-toxic .

Study on Antimicrobial Peptides

A pivotal study published in Nature explored how this compound promotes AMP expression. The findings indicated that functionalizing biomaterials with this compound could enhance their antimicrobial properties by boosting the host's immune response. This application is particularly relevant for medical devices and implants where bacterial contamination poses significant risks .

Pharmacokinetics in Human and Animal Models

Research comparing the metabolism of butyl paraben (a related compound) revealed significant differences between human and rat skin regarding the hydrolysis rates to yield PHBA. In vitro studies showed that human hepatocytes metabolized butyl paraben efficiently, indicating that similar metabolic pathways may be present for this compound .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

butyl 4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-7-11-8(10)5-4-6-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKWTTBGNVXQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621612 | |

| Record name | Butyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55482-94-5 | |

| Record name | Butyl 4-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55482-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.